molecular formula C12H11NO3 B1470951 Ethyl 2-(5-Oxazolyl)benzoate CAS No. 1186127-15-0

Ethyl 2-(5-Oxazolyl)benzoate

Cat. No. B1470951
M. Wt: 217.22 g/mol
InChI Key: DDAYJSSVCMBMFB-UHFFFAOYSA-N
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Description

Ethyl 2-(5-Oxazolyl)benzoate, also known as ethyl 5-oxazolecarboxylate, is an organic compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 .


Molecular Structure Analysis

The InChI code for Ethyl 2-(5-Oxazolyl)benzoate is 1S/C12H11NO3/c1-2-15-12(14)10-6-4-3-5-9(10)11-7-13-8-16-11/h3-8H,2H2,1H3 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-(5-Oxazolyl)benzoate is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was explored, with its crystal structure determined using X-ray diffraction, showcasing intramolecular hydrogen bonding and weak interaction between oxygen atoms. This structural analysis facilitates understanding the compound's potential in material science and pharmaceutical applications (Marjani, 2013).

Biological Activity

  • Research into the antiplatelet activity of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives identified compounds with selective activity against the protease-activated receptor 4 (PAR4), providing insights into novel antiplatelet drug candidates (Chen et al., 2008).
  • Synthesis and evaluation of novel anti-juvenile hormone agents were conducted, revealing compounds that induced precocious metamorphosis in Bombyx mori larvae, suggesting potential applications in pest control (Furuta et al., 2007).

Organic Synthesis and Chemical Reactions

  • Studies on the reactions of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole offered an efficient synthetic approach to novel azaheterocycles, highlighting the compound's utility in the development of heterocyclic chemistry (Goryaeva et al., 2015).
  • A combinatorially convenient synthesis method for 5-substituted oxazole-4-carboxylic acid ethyl esters was developed, applicable to derivatives of various carboxylic acids, indicating the versatility of Ethyl 2-(5-Oxazolyl)benzoate in synthetic organic chemistry (Tormyshev et al., 2006).

Antimicrobial Activity

  • The synthesis and antibacterial activity of 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates against various bacteria, including gram-positive and gram-negative strains, were investigated, demonstrating the compound's potential as a basis for developing new antimicrobial agents (Linhua, 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 . These codes provide guidance on how to handle the compound safely .

properties

IUPAC Name

ethyl 2-(1,3-oxazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-6-4-3-5-9(10)11-7-13-8-16-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAYJSSVCMBMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-Oxazolyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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